

Application Notes and Protocols for PHA-767491

In Vitro Assays

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Compound of Interest

Compound Name: PHA-767491

Cat. No.: B1249090

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Introduction

PHA-767491 is a potent, ATP-competitive small molecule inhibitor with dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).^[1] As a critical regulator of the initiation of DNA replication, Cdc7 kinase's activity is essential for the firing of replication origins. Cdk9, a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription. The dual inhibition of these kinases by **PHA-767491** leads to the suppression of DNA replication and the induction of apoptosis, making it a compound of significant interest in cancer research. These application notes provide detailed protocols for in vitro assays to characterize the activity of **PHA-767491**.

Quantitative Data Summary

The inhibitory activity of **PHA-767491** has been quantified against its purified target kinases and in various cancer cell lines. The following tables summarize the key potency data.

Table 1: In Vitro Kinase Inhibitory Activity of **PHA-767491**

Target Kinase	IC50 (nM)	Assay Conditions
Cdc7	10	ATP concentration of 1.5 μ M ^[1]
Cdk9	34	Not specified ^[1]

Table 2: Anti-Proliferative Activity of **PHA-767491** in Human Cancer Cell Lines

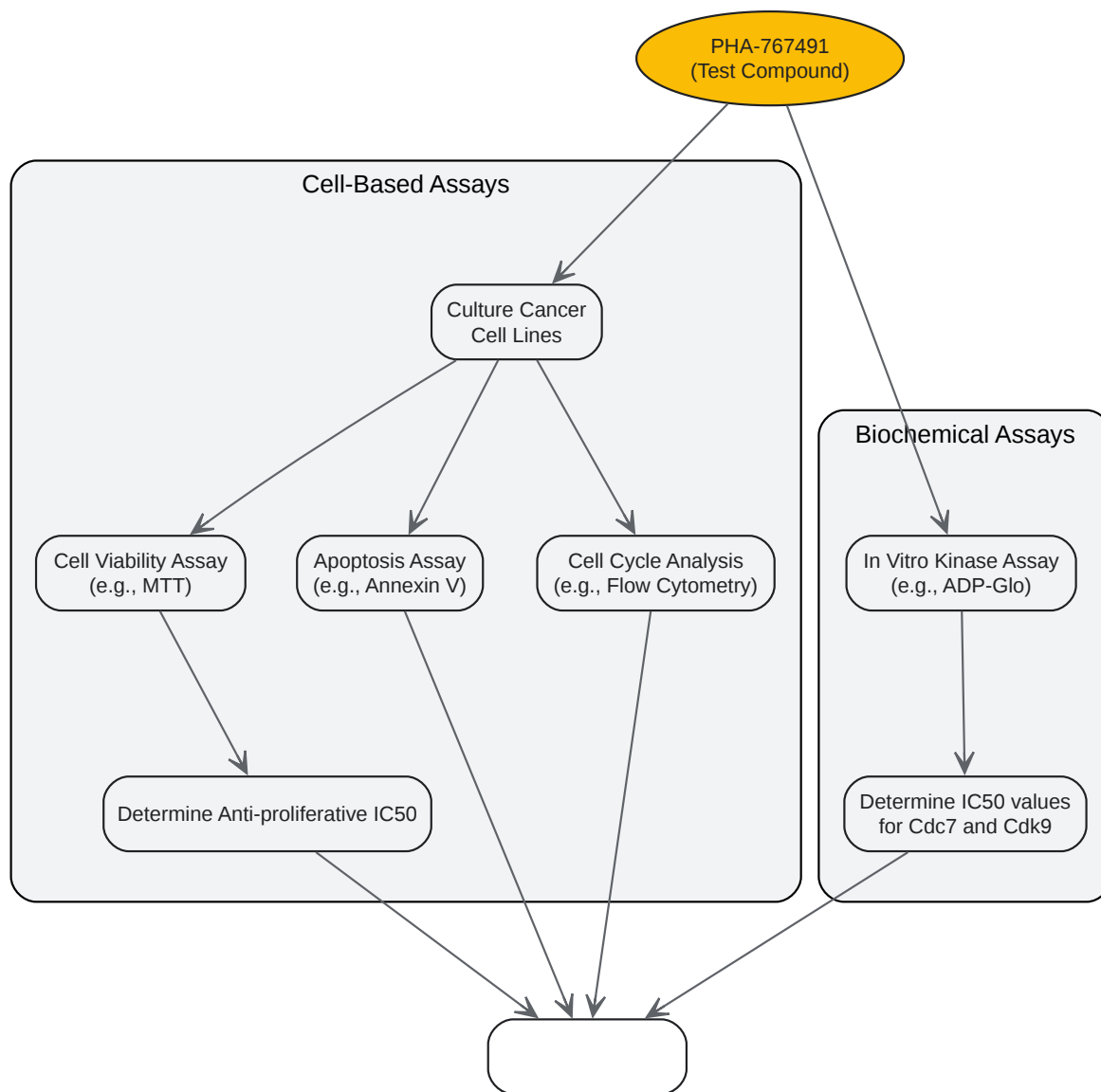
Cell Line	Cancer Type	IC50 (μM)
Average of 61 cell lines	Various	3.17[1]
HCC1954	Breast	0.64[2]
Colo-205	Colon	1.3[2]
U87-MG	Glioblastoma	~2.5[3]
U251-MG	Glioblastoma	~2.5[3]
SW480	Colon	1.15[4]
K562	Leukemia	5.87[5]
SF-268	CNS	0.86[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of **PHA-767491** Action

Caption: Mechanism of action of **PHA-767491**.

Experimental Workflow for In Vitro Characterization



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Caption: Workflow for evaluating **PHA-767491**.

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Protocol

This protocol is adapted for determining the IC₅₀ of **PHA-767491** against Cdc7 and Cdk9 kinases. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity.

Materials:

- Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1
- Kinase-specific substrate (e.g., PDKtide for Cdc7)
- **PHA-767491**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ATP
- DMSO
- White, opaque 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **PHA-767491** in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- **Kinase Reaction Setup:**
 - Add 2.5 µL of the diluted **PHA-767491** or DMSO (vehicle control) to the wells of a 384-well plate.

- Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentration of the kinase and substrate should be determined empirically.
- Add 2.5 μL of the kinase/substrate solution to each well.
- Initiate the reaction by adding 5 μL of ATP solution. The final ATP concentration should be close to the K_m for the respective kinase (typically 10-100 μM).
- The final reaction volume is 10 μL .
- Incubation: Incubate the reaction plate at 30°C for 60 minutes.
- Signal Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of inhibition for each **PHA-767491** concentration relative to the DMSO control.
 - Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: MTT Cell Viability Protocol

This protocol is for determining the anti-proliferative IC_{50} of **PHA-767491** in a selected cancer cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow

tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

- Selected cancer cell line
- Complete cell culture medium
- **PHA-767491**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **PHA-767491** in complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **PHA-767491**. Include a vehicle control (medium with the same final concentration of DMSO).

- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition and Incubation:
 - After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.
- Formazan Solubilization:
 - After the MTT incubation, carefully remove the medium.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
 - Calculate the percentage of cell viability for each **PHA-767491** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

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